5-Chloro-2-methoxypyridin-3-amine

説明

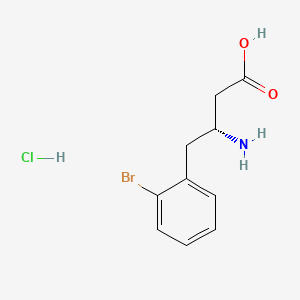

“5-Chloro-2-methoxypyridin-3-amine” is a chemical compound with the molecular formula C6H7ClN2O . It is a solid substance and is used in laboratory chemicals .

Synthesis Analysis

While specific synthesis methods for “5-Chloro-2-methoxypyridin-3-amine” were not found, similar compounds such as “2-Chloro-5-methoxypyridin-3-amine” have been synthesized using various methods . For instance, one approach involves the use of microwave-assisted one-pot Ugi-type multi-component reactions .

Molecular Structure Analysis

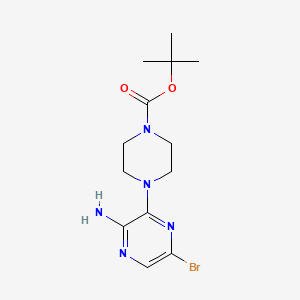

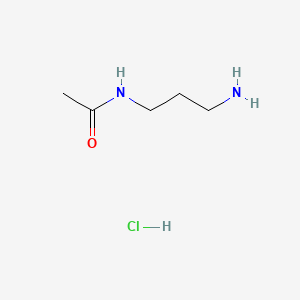

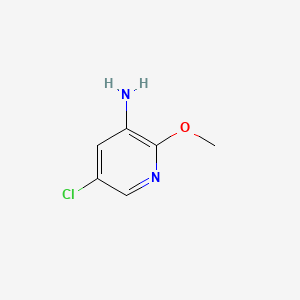

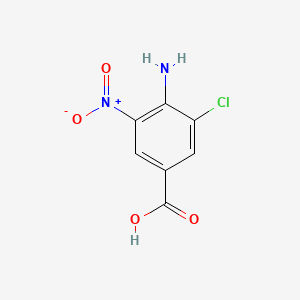

The molecular structure of “5-Chloro-2-methoxypyridin-3-amine” consists of a pyridine ring with a chlorine atom at the 5th position, a methoxy group at the 2nd position, and an amine group at the 3rd position .

Chemical Reactions Analysis

While specific chemical reactions involving “5-Chloro-2-methoxypyridin-3-amine” were not found, similar compounds have been involved in various chemical reactions. For example, “5-Methoxypyridin-3-amin” has been used in palladium-catalyzed Hiyama cross-coupling and Suzuki-Miyaura cross-coupling reactions .

科学的研究の応用

Chemical Synthesis and Intermediate Applications

5-Chloro-2-methoxypyridin-3-amine serves as a critical intermediate in various chemical syntheses, especially in the creation of complex molecules for pharmaceutical and biological research. A notable application involves its role in the rearrangements during the amination of halopyridines, which presumably involves pyridyne intermediates. This process is fundamental in the synthesis of diverse aminopyridines, which are compounds of interest in medicinal chemistry due to their potential therapeutic applications (Pieterse & Hertog, 2010).

Crystal Structure Analysis

The compound has also been utilized in crystal structure analysis, providing insights into molecular interactions and stability critical for the development of new materials and drugs. For instance, the crystal structure of a related compound, highlighting the importance of 5-Chloro-2-methoxypyridin-3-amine derivatives in understanding molecular arrangements and their potential biological activities (Lu Jiu-fu et al., 2015).

Biological Activity Exploration

Further, its derivatives have been explored for their biological activities, such as anticancer properties, highlighting the compound's significance in drug discovery and development processes. The synthesis and evaluation of these derivatives contribute to the broader understanding of their mechanisms of action and potential therapeutic applications (Sato et al., 2016).

Methodological Advances in Chemistry

The chemical's versatility extends to methodological advances in chemistry, such as the development of new protocols for nucleophilic amination of methoxypyridines. This innovative approach offers a concise access to aminopyridines, which are of significant medicinal interest, demonstrating the compound's utility in enhancing synthetic efficiency and expanding the toolkit available for chemical synthesis (Pang, Kaga, & Chiba, 2018).

Charge Transfer Complexation Studies

Additionally, the interaction of 5-amino-2-methoxypyridine derivatives with other molecules has been studied for charge transfer complexation, providing valuable insights into the electronic properties of these compounds. Such studies are fundamental in materials science, particularly in the development of new electronic and photonic materials (Alghanmi & Habeeb, 2015).

Safety And Hazards

特性

IUPAC Name |

5-chloro-2-methoxypyridin-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7ClN2O/c1-10-6-5(8)2-4(7)3-9-6/h2-3H,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YOVZLBYUUJGCEB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=N1)Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40669291 | |

| Record name | 5-Chloro-2-methoxypyridin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40669291 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Chloro-2-methoxypyridin-3-amine | |

CAS RN |

886373-70-2 | |

| Record name | 5-Chloro-2-methoxypyridin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40669291 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(5-Aminobenzo[d]isoxazol-3-yl)carbamic acid tert-butyl ester](/img/structure/B581938.png)